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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the elution of 3X FLAG-

tagged fusion proteins from affinity resins under native conditions. Maintaining the native

conformation and biological activity of the purified protein is crucial for downstream applications

such as enzyme assays, structural studies, and analysis of protein-protein interactions. This

guide covers three primary methods for native elution: competitive elution with 3X FLAG

peptide, acidic elution with glycine-HCl, and enzymatic cleavage using enterokinase.

Introduction to Native Elution of 3X FLAG Fusion
Proteins
The 3X FLAG tag is a popular epitope tag for protein purification due to its high affinity for the

anti-FLAG M2 antibody and the availability of specific elution methods. Native elution strategies

are designed to preserve the protein's tertiary and quaternary structure, and consequently its

biological function. The choice of elution method depends on several factors, including the

specific characteristics of the protein of interest, the required purity, and the intended

downstream applications.

Three primary native elution strategies are discussed:
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Competitive Elution with 3X FLAG Peptide: This is the most gentle elution method, involving

the use of a high concentration of free 3X FLAG peptide to compete with the 3X FLAG-

tagged fusion protein for binding to the anti-FLAG M2 antibody on the affinity resin. This

method is often associated with high purity and preservation of protein activity.[1][2]

Acidic Elution with Glycine-HCl: This method utilizes a low pH buffer to disrupt the interaction

between the FLAG tag and the M2 antibody. While generally effective and rapid, it may not

be suitable for proteins that are sensitive to low pH. Immediate neutralization of the eluate is

critical to prevent protein denaturation.[3]

Enzymatic Cleavage with Enterokinase: The 3X FLAG tag inherently contains a recognition

site for the protease enterokinase.[4] This method allows for the elution of the untagged,

native protein from the affinity resin, which can be advantageous for certain applications

where the tag might interfere with protein function or structural studies.

Comparative Overview of Native Elution Methods
The selection of an appropriate native elution strategy is a critical step in the purification of 3X

FLAG fusion proteins. The following table provides a qualitative comparison of the three

methods detailed in this guide. Direct quantitative comparisons of yield, purity, and activity are

not readily available in the literature and are highly dependent on the specific protein being

purified.
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Feature
Competitive
Elution (3X FLAG
Peptide)

Acidic Elution
(Glycine-HCl)

Enzymatic
Cleavage
(Enterokinase)

Principle
Competition for

antibody binding site

Disruption of antibody-

antigen interaction at

low pH

Proteolytic cleavage

of the tag

Purity High to Very High

High, but may co-elute

non-specifically bound

proteins

Very High (elutes

untagged protein)

Yield

Generally high, but

can be protein-

dependent

High and efficient
Dependent on

cleavage efficiency

Protein Activity
Excellent preservation

of activity

Risk of denaturation

for pH-sensitive

proteins

Excellent preservation

of native protein

activity

Speed
Slower (requires

incubation)
Fast

Slower (requires

incubation for

cleavage)

Cost
High (due to the cost

of 3X FLAG peptide)
Low

Moderate to High

(cost of protease)

Eluate

Contains 3X FLAG

peptide and eluted

protein

Requires immediate

neutralization

Contains untagged

protein and protease

Resin Reusability Yes, with regeneration Yes, with regeneration Yes, with regeneration

Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the native elution

methods.

General Workflow for 3X FLAG Fusion Protein
Purification
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The overall process of purifying a 3X FLAG fusion protein involves cell lysis, binding of the

tagged protein to an anti-FLAG affinity resin, washing to remove unbound proteins, and finally,

eluting the purified protein.

Cell Lysis & Clarification

Affinity Chromatography

Downstream Applications

Cell Lysis

Clarification by Centrifugation/Filtration

Binding to Anti-FLAG M2 Affinity Resin

Washing Steps

Native Elution

Purity & Activity Analysis

Functional Assays, Structural Studies, etc.

Click to download full resolution via product page
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General workflow for 3X FLAG fusion protein purification.

Protocol 1: Competitive Elution with 3X FLAG Peptide
This protocol describes the elution of a 3X FLAG fusion protein by competing for binding to the

anti-FLAG M2 affinity resin with an excess of free 3X FLAG peptide. This is considered the

mildest elution method.[1]

Materials:

Anti-FLAG M2 Affinity Gel (e.g., Agarose beads)

Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

3X FLAG Peptide (e.g., Sigma-Aldrich F4799)

Elution Buffer: 100-200 µg/mL 3X FLAG peptide in TBS

Microcentrifuge tubes or chromatography columns

Procedure:

Binding:

Equilibrate the anti-FLAG M2 affinity gel with TBS.

Incubate the clarified cell lysate containing the 3X FLAG fusion protein with the

equilibrated resin. The incubation time can vary from 1-2 hours to overnight at 4°C with

gentle agitation.

Washing:

Wash the resin with 10-15 column volumes of cold TBS to remove non-specifically bound

proteins. Repeat the wash step at least three times.

Elution:

Prepare the elution buffer by dissolving the 3X FLAG peptide in TBS to a final

concentration of 100-200 µg/mL.
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Add 1-5 column volumes of the elution buffer to the resin.

Incubate for 30 minutes to 1 hour at 4°C with gentle shaking. For higher yields, the elution

step can be repeated.

Collect the eluate by centrifugation or gravity flow.

Resin Regeneration:

To reuse the resin, wash it with 3 column volumes of 0.1 M glycine-HCl, pH 3.5, followed

by re-equilibration with TBS.
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Workflow for competitive elution with 3X FLAG peptide.

Protocol 2: Acidic Elution with Glycine-HCl
This method employs a low pH buffer to elute the bound protein. It is a rapid and cost-effective

alternative to peptide competition, but requires careful handling to avoid protein denaturation.

Materials:
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Anti-FLAG M2 Affinity Gel

Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 3.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Microcentrifuge tubes or chromatography columns

Procedure:

Binding and Washing:

Follow the same binding and washing steps as described in Protocol 1.

Elution:

Add 1-5 column volumes of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 3.5) to the resin.

Incubate for 5-10 minutes at room temperature.

Collect the eluate.

Neutralization:

Immediately neutralize the eluate by adding a predetermined volume of Neutralization

Buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0) to bring the pH to a neutral range.

Resin Regeneration:

Wash the resin immediately with TBS to re-equilibrate it for future use.
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Workflow for acidic elution with Glycine-HCl.

Protocol 3: Enzymatic Cleavage with Enterokinase

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1574892?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol allows for the elution of the target protein without the 3X FLAG tag. The 3X FLAG

tag contains an enterokinase recognition site (Asp-Asp-Asp-Asp-Lys) that can be cleaved by

the protease.

Materials:

Anti-FLAG M2 Affinity Gel

Binding/Wash Buffer: Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Enterokinase (e.g., recombinant, highly purified)

Cleavage Buffer: As recommended by the enterokinase manufacturer (typically a Tris-based

buffer at neutral pH)

Microcentrifuge tubes or chromatography columns

Procedure:

Binding and Washing:

Follow the same binding and washing steps as described in Protocol 1.

On-Column Cleavage:

After the final wash, resuspend the resin in 1-2 column volumes of Cleavage Buffer.

Add enterokinase to the resin slurry. The optimal enzyme-to-substrate ratio should be

determined empirically, but a starting point of 1 unit of enterokinase per 50 µg of fusion

protein can be used.

Incubate the reaction at the recommended temperature for the enzyme (e.g., room

temperature or 4°C) for a period of 2 to 16 hours, with gentle agitation. The cleavage

efficiency should be monitored by taking small aliquots and analyzing them by SDS-PAGE.

Collect the eluate containing the untagged protein by centrifugation or gravity flow. The 3X

FLAG tag will remain bound to the resin.
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Removal of Enterokinase:

If the enterokinase itself is tagged (e.g., with a His-tag), it can be removed from the eluate

using a secondary affinity chromatography step.

Resin Regeneration:

Wash the resin with 0.1 M glycine-HCl, pH 3.5 to remove the bound 3X FLAG tag,

followed by re-equilibration with TBS.
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Workflow for enzymatic cleavage with enterokinase.
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Troubleshooting
Problem Possible Cause Suggested Solution

Low or no elution with 3X

FLAG peptide

Insufficient peptide

concentration

Increase the concentration of

the 3X FLAG peptide in the

elution buffer. Perform

sequential elutions and pool

the fractions.

Short incubation time
Increase the incubation time to

allow for complete competition.

Protein aggregation on the

column

Add non-ionic detergents (e.g.,

0.01% Tween-20) to the elution

buffer.

Protein precipitation after

acidic elution
Protein is sensitive to low pH

Neutralize the eluate

immediately after collection.

Consider using the competitive

elution method instead.

Inefficient enzymatic cleavage Inaccessible cleavage site

Consider engineering a longer

linker between the 3X FLAG

tag and the protein of interest.

Optimize cleavage conditions

(temperature, time, enzyme

concentration).

Inactive enzyme

Use a fresh batch of

enterokinase and ensure

proper storage conditions.

Conclusion
The elution of 3X FLAG fusion proteins under native conditions is a critical step for obtaining

functional proteins for a variety of downstream applications. The choice between competitive

elution, acidic elution, and enzymatic cleavage should be carefully considered based on the

specific requirements of the experiment and the nature of the protein of interest. The protocols

provided in this guide offer a starting point for the successful purification of active 3X FLAG-
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tagged proteins. Optimization of these protocols for each specific fusion protein is

recommended to achieve the best results in terms of yield, purity, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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